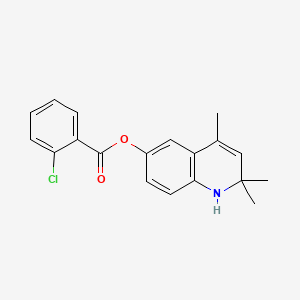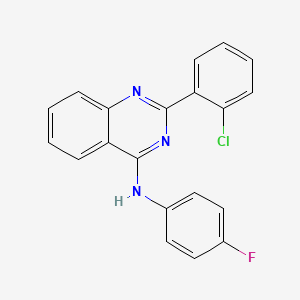![molecular formula C20H28NO+ B11645976 N-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)-N-methyl-N-propylpropan-1-aminium](/img/structure/B11645976.png)
N-(1,3-dihydronaphtho[1,2-c]furan-4-ylmethyl)-N-methyl-N-propylpropan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL({1H,3H-NAPHTHO[1,2-C]FURAN-4-YL}METHYL)DIPROPYLAZANIUM is a complex organic compound featuring a naphthofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL({1H,3H-NAPHTHO[1,2-C]FURAN-4-YL}METHYL)DIPROPYLAZANIUM typically involves multiple steps. One common method includes the photochemical reaction of 2,3-disubstituted benzofurans, which undergoes photocyclization of the hexatriene system followed by aromatization of the benzene ring via elimination of a water molecule . Another approach involves the annulation of naphthols with various reagents, cycloaddition reactions, and intramolecular transannulation .
Industrial Production Methods
Industrial production of this compound may involve large-scale photochemical reactors to facilitate the photocyclization process. The use of metal complex catalysis is also common in industrial settings to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
METHYL({1H,3H-NAPHTHO[1,2-C]FURAN-4-YL}METHYL)DIPROPYLAZANIUM can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthofurans .
Scientific Research Applications
METHYL({1H,3H-NAPHTHO[1,2-C]FURAN-4-YL}METHYL)DIPROPYLAZANIUM has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of METHYL({1H,3H-NAPHTHO[1,2-C]FURAN-4-YL}METHYL)DIPROPYLAZANIUM involves its interaction with specific molecular targets. For instance, as a PTP1B inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby regulating glucose levels in the body . The compound’s anticancer activity is attributed to its ability to inhibit tumor necrosis factor (TNF-α) production .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan: Known for its biological activities, including anticancer and antimicrobial properties.
Naphtho[1,2-b]benzofuran: Used in the synthesis of various bioactive molecules.
Imidazole-containing compounds: Known for their broad range of chemical and biological properties.
Uniqueness
METHYL({1H,3H-NAPHTHO[1,2-C]FURAN-4-YL}METHYL)DIPROPYLAZANIUM is unique due to its specific structural configuration, which imparts distinct photochemical and biological properties.
Properties
Molecular Formula |
C20H28NO+ |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1,3-dihydrobenzo[e][2]benzofuran-4-ylmethyl-methyl-dipropylazanium |
InChI |
InChI=1S/C20H28NO/c1-4-10-21(3,11-5-2)13-17-12-16-8-6-7-9-18(16)20-15-22-14-19(17)20/h6-9,12H,4-5,10-11,13-15H2,1-3H3/q+1 |
InChI Key |
UZBAKEGHFJQVOX-UHFFFAOYSA-N |
Canonical SMILES |
CCC[N+](C)(CCC)CC1=CC2=CC=CC=C2C3=C1COC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-({5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11645897.png)
![(2E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(2-methoxy-5-nitrophenyl)prop-2-enamide](/img/structure/B11645900.png)
![ethyl N-{(2E)-3-(4-bromophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}threoninate](/img/structure/B11645908.png)
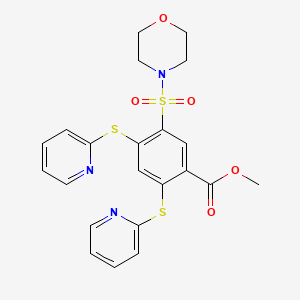
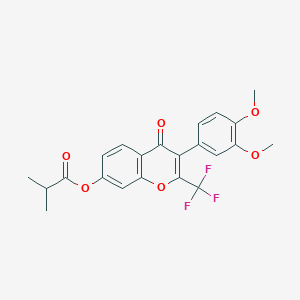
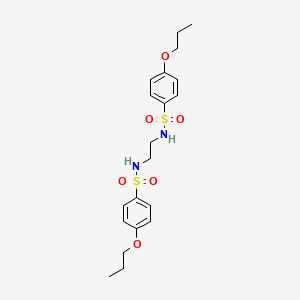
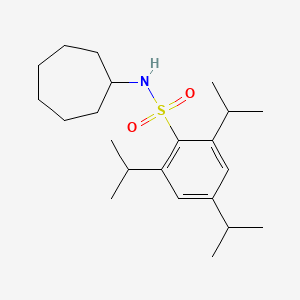
![4-chloro-N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B11645932.png)
![2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B11645940.png)
![N-benzyl-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B11645945.png)
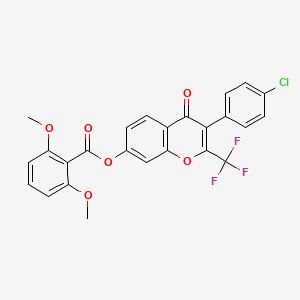
![10-acetyl-11-(3-bromophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11645951.png)
